molecular formula C22H20N4O6S B2892602 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 899983-05-2

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2892602
CAS RN: 899983-05-2
M. Wt: 468.48
InChI Key: ZBQMJCMVVNAZRI-UHFFFAOYSA-N
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Description

4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H20N4O6S and its molecular weight is 468.48. The purity is usually 95%.
BenchChem offers high-quality 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiplasmodial Activity

Research involving derivatives similar to 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has shown promising results in the fight against malaria. Specifically, derivatives have been synthesized and tested for their effectiveness against different strains of Plasmodium falciparum, revealing significant antiplasmodial activities. These studies suggest that the structural attributes of such compounds, particularly the nature of the acyl moiety and the substitution pattern on the phenyl ring, are critical for their activity and selectivity against malaria parasites. This highlights the compound's potential in developing novel antimalarial agents (Hermann et al., 2021).

Antibacterial Properties

The synthesis and evaluation of compounds bearing the 1,3,4-oxadiazole ring, which is structurally related to the query compound, have demonstrated significant antibacterial activity. These compounds were tested against various bacterial strains, indicating their potential as scaffolds for the development of new antibacterial agents. Such research underscores the versatility of the oxadiazole ring in medicinal chemistry, offering pathways to novel therapeutics (А. А. Aghekyan et al., 2020).

Anticancer Activity

The exploration of 1,3,4-oxadiazol-2-yl)benzamide derivatives in cancer research has yielded compounds with notable anticancer properties. Through a series of synthesis and characterization steps, derivatives have been evaluated across various cancer cell lines, including breast, lung, and colon cancer models. The results from these studies provide a foundation for further investigation into the therapeutic potential of such compounds in oncology, highlighting the importance of structural modifications to enhance activity and selectivity against cancer cells (Ravinaik et al., 2021).

Antidiabetic Screening

Research on dihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety has unveiled their potential in addressing diabetes through in vitro antidiabetic screening. These studies involve the synthesis of novel compounds followed by evaluation using the α-amylase inhibition assay, offering insights into their mechanism of action and therapeutic prospects in diabetes management (Lalpara et al., 2021).

properties

IUPAC Name

4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S/c1-26(14-18-4-3-13-31-18)33(28,29)19-11-7-15(8-12-19)20(27)23-22-25-24-21(32-22)16-5-9-17(30-2)10-6-16/h3-13H,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQMJCMVVNAZRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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